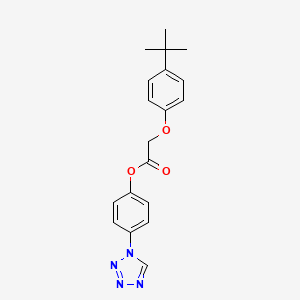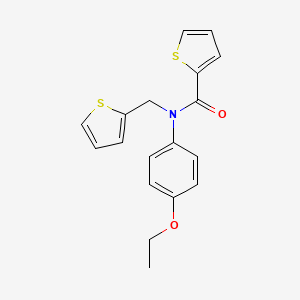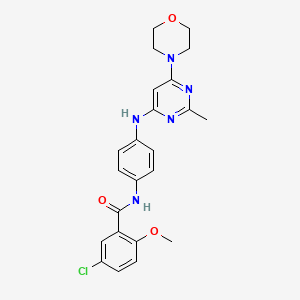![molecular formula C21H28N2O3S B11336070 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11336070.png)
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(モルホリン-4-イル)-2-(チオフェン-2-イル)エチル]-2-[4-(プロパン-2-イル)フェノキシ]アセトアミドは、モルホリン環、チオフェン環、およびフェノキシアセトアミド基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[2-(モルホリン-4-イル)-2-(チオフェン-2-イル)エチル]-2-[4-(プロパン-2-イル)フェノキシ]アセトアミドの合成は、通常、複数のステップで構成されます。
モルホリン誘導体の形成: 最初のステップでは、モルホリンと適切なアルキル化剤を反応させて、モルホリン-4-イル基を導入します。
チオフェンの導入: チオフェン環は、カップリング反応、多くの場合、パラジウム触媒クロスカップリング反応を使用して導入されます。
フェノキシアセトアミドの形成: 最後のステップでは、中間体と4-(プロパン-2-イル)フェノキシアセト酸を、アミド結合形成条件下、通常はEDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)のようなカップリング試薬とDIPEA(N,N-ジイソプロピルエチルアミン)のような塩基を使用して反応させます。
工業生産方法
この化合物の工業生産は、おそらく同様の合成経路に従いますが、収率と純度を最適化して、より大規模に行われます。これには、連続フロー化学技術と自動反応器の使用が含まれており、一貫した生産が保証されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチオフェン環で酸化反応を受ける可能性があり、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、アセトアミド部分のカルボニル基を標的にすることができ、アミンに変換される可能性があります。
置換: 化合物の芳香環は、求電子置換反応を受ける可能性があり、さまざまな置換基を導入します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、m-クロロ過安息香酸(m-CPBA)と過酸化水素(H2O2)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、臭素(Br2)または硝酸(HNO3)などの試薬が、酸性条件下で使用されることがよくあります。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
置換: ハロゲン化またはニトロ化誘導体。
科学研究の応用
N-[2-(モルホリン-4-イル)-2-(チオフェン-2-イル)エチル]-2-[4-(プロパン-2-イル)フェノキシ]アセトアミドは、いくつかの科学研究の応用があります。
医薬品化学: この化合物は、特に特定の受容体または酵素を標的にする治療薬としての可能性について研究されています。
材料科学: そのユニークな構造は、特定の電子または光学的特性を備えた新しい材料の開発における使用の候補となっています。
生物学的研究: この化合物は、さまざまな生体分子と相互作用する能力により、生物学的経路や相互作用を研究するためのプローブとして使用できます。
産業応用: 他の複雑な分子の合成や、医薬品の製造における中間体として使用される可能性があります。
科学的研究の応用
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
作用機序
N-[2-(モルホリン-4-イル)-2-(チオフェン-2-イル)エチル]-2-[4-(プロパン-2-イル)フェノキシ]アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。モルホリン環は、親水性部位と相互作用することができ、一方、チオフェンとフェノキシアセトアミド基は、疎水性領域と相互作用することができます。この二重の相互作用により、化合物は標的の活性を調節することができ、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
- N-(2-モルホリン-4-イル-エチル)-N’-チアゾール-2-イル-オキサラミド
- N-[2-(モルホリン-4-イル)-2-(チオフェン-2-イル)エチル]-3-オキソブタナミド
- 4-(チオフェン-2-イル)アニリン
独自性
N-[2-(モルホリン-4-イル)-2-(チオフェン-2-イル)エチル]-2-[4-(プロパン-2-イル)フェノキシ]アセトアミドは、モルホリン環、チオフェン環、およびフェノキシアセトアミド基の組み合わせにより、ユニークです。この組み合わせは、他の類似の化合物には見られない、一連の化学的特性と潜在的な相互作用を提供します。その構造により、さまざまな分野で汎用性の高い用途が可能になり、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-(2-morpholin-4-yl-ethyl)-N’-thiazol-2-yl-oxalamide
- N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-oxobutanamide
- 4-(Thiophen-2-yl)aniline
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of a morpholine ring, a thiophene ring, and a phenoxyacetamide group. This combination provides a unique set of chemical properties and potential interactions that are not found in other similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C21H28N2O3S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)17-5-7-18(8-6-17)26-15-21(24)22-14-19(20-4-3-13-27-20)23-9-11-25-12-10-23/h3-8,13,16,19H,9-12,14-15H2,1-2H3,(H,22,24) |
InChIキー |
VMUDGZIYIODLEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11336005.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11336014.png)
![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336017.png)
![2-(2-fluorophenoxy)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11336020.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336024.png)
![1-(3-bromo-4-methoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11336029.png)



![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B11336056.png)
![4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336060.png)

![1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336069.png)
